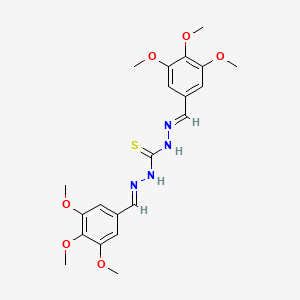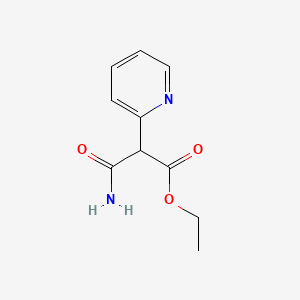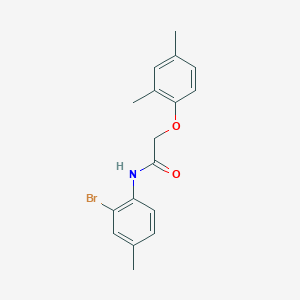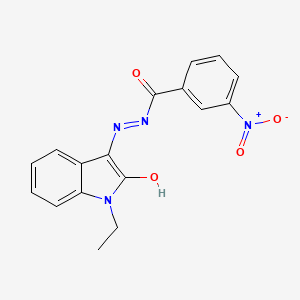![molecular formula C18H11F2N3O2S2 B5527152 3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)
3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including the specified compound, has been achieved through a green approach via a catalytic four-component reaction, incorporating ketones, ethyl cyanoacetate, S8, and formamide. This method is characterized by its step economy, reduced catalyst loading, and ease of purification, providing a more efficient pathway to these pharmacologically significant compounds (Shi et al., 2018).
Molecular Structure Analysis
The detailed analysis of the molecular structure, including polymorphism, crystal packing, and intermolecular interactions, plays a crucial role in understanding the physical and chemical behavior of these compounds. For example, studies on similar thieno[2,3-d]pyrimidin-4(3H)-ones have shown variations in crystal structures due to different types of hydrogen bonding and π-π interactions, which significantly affect their chemical reactivity and properties (Glidewell et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Thieno[2,3-d]pyrimidine derivatives have been synthesized through various methods, demonstrating their reactivity and potential for creating novel heterocyclic systems. For instance, ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates have been used to synthesize new heterocyclic systems with promising antimicrobial activity against Staphylococcus aureus, showcasing the compound's utility in developing new antimicrobial agents (Sirakanyan et al., 2015). Additionally, benzylation and nitrosation of pyrimidin-6(1H)-one derivatives have yielded polymorphs with distinct hydrogen bonding patterns, illustrating the structural diversity attainable with thieno[2,3-d]pyrimidine scaffolds (Glidewell et al., 2003).
Biological Activities
Research on thieno[2,3-d]pyrimidine derivatives has also highlighted their biological significance. Synthesis and study of new thienopyrimidine derivatives revealed remarkable antimicrobial and anti-inflammatory activities, suggesting their potential as therapeutic agents (Tolba et al., 2018). A versatile synthesis method for thieno[2,3-d]pyrimidines also underscores their applicability in creating compounds with varied substituents, further expanding their potential applications in medicinal chemistry (Pokhodylo et al., 2015).
Advanced Materials
Thieno[2,3-d]pyrimidine derivatives have also been explored for their applications in material science. For instance, novel fluorinated polyimides derived from thieno[2,3-d]pyrimidine-based monomers exhibited high thermal stability and low dielectric constants, making them suitable for advanced electronic applications (Banerjee et al., 2003).
Propiedades
IUPAC Name |
3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S2/c19-18(20)25-12-5-3-11(4-6-12)8-22-23-10-21-16-15(17(23)24)13(9-27-16)14-2-1-7-26-14/h1-10,18H/b22-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKJRQGPMARELO-GZIVZEMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)
![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)
![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)





![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)

